molecular formula C21H24N2O3 B5228222 2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B5228222
M. Wt: 352.4 g/mol
InChI Key: OHPZMXZYYWEKTK-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a beta-carboline core, which is a tricyclic structure, and a 3,4,5-trimethoxybenzyl group attached to it. The combination of these two moieties imparts distinct chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline lies in the combination of the beta-carboline core and the 3,4,5-trimethoxybenzyl group.

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-24-19-10-14(11-20(25-2)21(19)26-3)12-23-9-8-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-7,10-11,22H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPZMXZYYWEKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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